{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride
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Overview
Description
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is a chemical compound with the molecular formula C14H22ClN. It is known for its versatile applications in scientific research, particularly in the fields of drug synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of {[4-(2-Methylpropyl)phenyl]methyl}amine with prop-2-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form new derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated compounds, sodium hydroxide, and other bases
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used
Scientific Research Applications
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
{[4-(2-Methylpropyl)phenyl]methyl}amine hydrochloride: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine: The free base form without the hydrochloride salt, which may affect its solubility and stability
Uniqueness
{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]prop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-4-9-15-11-14-7-5-13(6-8-14)10-12(2)3;/h4-8,12,15H,1,9-11H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDONXYKAUBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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